molecular formula C7H13N B1486471 N-(cyclopropylmethyl)cyclopropanamine CAS No. 215522-80-8

N-(cyclopropylmethyl)cyclopropanamine

Cat. No. B1486471
M. Wt: 111.18 g/mol
InChI Key: XYPQMTYUTVPOPL-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)cyclopropanamine is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.185 Da and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for N-(cyclopropylmethyl)cyclopropanamine is 1S/C7H13N/c1-2-6(1)5-8-7-3-4-7/h6-8H,1-5H2 . This indicates that the molecule consists of a cyclopropane ring with a cyclopropylmethyl group attached to a nitrogen atom .


Physical And Chemical Properties Analysis

N-(cyclopropylmethyl)cyclopropanamine has a molecular weight of 111.19 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Cyclopropylamine Chemistry and Catalysis

  • Cyclopropenimine-catalyzed Enantioselective Mannich Reactions : Cyclopropenimine catalysts have demonstrated significant efficacy in catalyzing Mannich reactions between glycine imines and N-Boc-aldimines, showcasing the potential of cyclopropylamine derivatives in synthetic organic chemistry to produce derivatives with high enantio- and diastereocontrol (Bandar & Lambert, 2013).

Therapeutic Research Applications

  • LSD1 Inhibitors for CNS Disorders : Functionalized cyclopropanamine compounds have been explored as inhibitors of lysine-specific demethylase 1 (LSD1), showing promise as novel therapeutic agents for a range of central nervous system disorders, including schizophrenia and Alzheimer's disease (Blass, 2016).

Material Science Applications

  • Plasma Polymerized Poly(methyl methacrylate) Thin Films : Cyclopropylamine-modified plasma polymerised poly(methyl methacrylate) (PMMA) thin films have been fabricated and studied for their microstructure, surface morphology, and cellular viability, highlighting the utility of cyclopropylamine derivatives in biomedical engineering and material science (Chan et al., 2017).

Synthetic Organic Chemistry

  • Stereoselective Synthesis of Cyclopropylamines : Research on copper-catalyzed aminoboration of methylenecyclopropanes has provided access to (borylmethyl)cyclopropylamines with high regio- and diastereoselectivity, underscoring the versatility of cyclopropylamines in the synthesis of potential antidepressants and other therapeutic agents (Sakae et al., 2014).

Drug Discovery and Design

  • Kappa Opioid Receptor Agonists : N-cyclopropylmethyl derivatives have been investigated for their role as kappa opioid receptor agonists, showcasing the potential for the development of effective analgesics with reduced central nervous system side effects, providing a promising avenue for pain management (Xiao et al., 2019).

Safety And Hazards

N-(cyclopropylmethyl)cyclopropanamine is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(cyclopropylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6(1)5-8-7-3-4-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPQMTYUTVPOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655643
Record name N-(Cyclopropylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)cyclopropanamine

CAS RN

215522-80-8
Record name N-(Cyclopropylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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